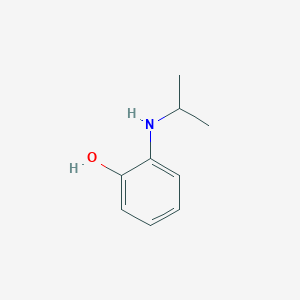

2-(Isopropylamino)phenol

Description

Structure

3D Structure

Properties

CAS No. |

23504-11-2 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(propan-2-ylamino)phenol |

InChI |

InChI=1S/C9H13NO/c1-7(2)10-8-5-3-4-6-9(8)11/h3-7,10-11H,1-2H3 |

InChI Key |

BLCSQUZTWKPKSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC=CC=C1O |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 2 Isopropylamino Phenol and Its Chemical Derivatives

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopy provides invaluable information regarding the molecular structure by probing the interaction of molecules with electromagnetic radiation. Each technique offers unique insights into different aspects of the compound's constitution.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(Isopropylamino)phenol is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

The presence of the hydroxyl (-OH) and secondary amine (-NH) groups leads to distinctive broad and sharp peaks in the higher wavenumber region, typically influenced by hydrogen bonding. libretexts.org The aromatic ring and the aliphatic isopropyl group also give rise to a series of characteristic absorptions. A broad absorption band for the O-H stretching vibration is characteristic of phenols and is generally observed in the 3200–3550 cm⁻¹ range. nist.gov The N-H stretching vibration of the secondary amine is expected to appear as a moderate to weak, sharper peak around 3300–3500 cm⁻¹. Aromatic C-H stretching vibrations typically result in absorptions just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450–1600 cm⁻¹ region. libretexts.org Furthermore, a strong C-O stretching band for the phenolic group is anticipated around 1200 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3550 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Moderate |

| C-H (Aromatic) | Stretching | 3010 - 3100 | Moderate |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Moderate to Strong |

| C-O (Phenol) | Stretching | ~1200 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is dominated by the electronic transitions of its aromatic system, which is substituted with two auxochromes: the hydroxyl (-OH) and the isopropylamino (-NH-iPr) groups.

These substituents, containing non-bonding electrons (n-electrons), and the aromatic ring, with its π-electron system, give rise to two primary types of electronic transitions: π → π* and n → π. researchgate.net The π → π transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, usually of lower intensity, involve the promotion of a non-bonding electron from the oxygen or nitrogen atom to a π* antibonding orbital of the aromatic ring. For the parent compound 2-aminophenol (B121084) in water, absorption maxima are observed at approximately 229 nm and 281 nm. nih.gov The addition of the isopropyl group is expected to cause a slight bathochromic (red) shift to longer wavelengths due to its electron-donating inductive effect.

| Transition Type | Chromophore | Expected λmax (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Substituted Benzene (B151609) Ring | ~230 - 240 | High |

| π → π | Substituted Benzene Ring | ~280 - 290 | Moderate |

| n → π* | -OH, -NHR groups | >300 | Low |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the complete molecular structure by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide a detailed map of the proton environments. The four protons on the aromatic ring are expected to appear in the 6.5–7.5 ppm region, exhibiting complex splitting patterns due to ortho, meta, and para couplings. The phenolic -OH proton typically appears as a broad singlet, with a chemical shift that can vary (4–7 ppm) depending on solvent and concentration. libretexts.org Similarly, the amine N-H proton would likely be a broad signal. The isopropyl group will show a characteristic pattern: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Due to the lack of symmetry, all nine carbon atoms in this compound are expected to be chemically non-equivalent, resulting in nine distinct signals. The aromatic carbons will resonate in the 110–160 ppm region. The carbon atom attached to the hydroxyl group (C-O) will be significantly deshielded, appearing at the lower end of this range (~150-155 ppm), while the carbon attached to the amino group (C-N) will also be downfield. docbrown.info The carbons of the isopropyl group will appear in the aliphatic region, with the methine carbon (~40-50 ppm) and the methyl carbons (~20-25 ppm). docbrown.info

| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|---|

| Aromatic | Ar-H | 6.5 - 7.5 | 110 - 148 | Multiplet |

| Phenolic | -OH | 4.0 - 7.0 | - | Broad Singlet |

| Amine | -NH- | 3.5 - 5.0 | - | Broad Singlet |

| Aliphatic | -CH(CH₃)₂ | 3.0 - 4.0 | 40 - 50 | Septet |

| Aliphatic | -CH(CH₃)₂ | ~1.2 | 20 - 25 | Doublet |

| Aromatic | Ar-C-O | - | 150 - 155 | - |

| Aromatic | Ar-C-N | - | 140 - 150 | - |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. For this compound (C₉H₁₃NO), the molecular weight is 151.10 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at an m/z value of 151. As the molecule contains one nitrogen atom, this molecular weight is an odd number, consistent with the nitrogen rule. libretexts.org The fragmentation pattern is dictated by the stability of the resulting fragments. A common fragmentation pathway for amines is α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu For this compound, this could involve the loss of a methyl radical (•CH₃, 15 amu) from the isopropyl group, leading to a stable, resonance-delocalized fragment ion at m/z 136. This is often a prominent peak. Another significant fragmentation for phenols is the loss of carbon monoxide (CO, 28 amu), which could lead to a peak at m/z 123.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 136 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |

| 123 | [M - CO]⁺ | Loss of carbon monoxide from the ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides information that, through computational analysis, can be converted into an electron density map of the molecule, revealing the exact positions of each atom.

For this compound, obtaining a suitable single crystal is the first critical step. Once a crystal is grown, diffraction data can be collected. The analysis of these data would yield the complete solid-state structure, including precise bond lengths, bond angles, and torsional angles. mdpi.commdpi.com

The structural data obtained from X-ray crystallography would allow for a detailed analysis of the molecular geometry of this compound. Key aspects to be determined include:

Bond Lengths and Angles: Precise measurement of all covalent bond lengths (e.g., C-C, C-O, C-N, C-H, O-H, N-H) and the angles between them. This data can be compared to standard values to identify any structural strain or unusual bonding characteristics.

Aromatic Ring Planarity: Confirmation of the planarity of the benzene ring.

Conformation: Determination of the conformation of the isopropylamino substituent relative to the plane of the aromatic ring. This includes the torsional angles that define its orientation.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the macroscopic properties of a crystalline solid, including its melting point, solubility, and density. In the case of this compound, the presence of a hydroxyl group, a secondary amine, and an aromatic ring gives rise to a specific and complex network of intermolecular forces.

The primary intermolecular force governing the crystal structure of phenols is hydrogen bonding. britannica.com Phenols are known to form stronger hydrogen bonds than alcohols, which results in higher melting and boiling points compared to hydrocarbons of similar molecular weight. britannica.com The hydroxyl group of the phenol (B47542) can act as a hydrogen bond donor, while the lone pair of electrons on the oxygen atom allows it to act as a hydrogen bond acceptor. khanacademy.orgquora.com Similarly, the N-H group of the secondary amine in this compound can also participate in hydrogen bonding as a donor, and the nitrogen atom can act as an acceptor. khanacademy.org

The interplay of these functional groups allows for the formation of extensive hydrogen-bonding networks. These networks can manifest as chains or more complex three-dimensional arrays, significantly influencing the crystal packing. The electronic properties of substituents on the phenol ring can affect the geometry of the hydroxyl group and the nature of the hydrogen bonding. rsc.org For ortho-substituted phenols, the donor hydrogen bond typically lies on the opposite side of the C–O bond to the ortho substituent. rsc.org

| Interaction Type | Functional Groups Involved | Typical Energy (kJ/mol) |

| Hydrogen Bonding | O-H···O, O-H···N, N-H···O, N-H···N | 15-40 |

| π-π Stacking | Aromatic Rings | 0-50 |

| Van der Waals Forces | All atoms | 0.4-4 |

Coordination Chemistry of Isopropylamino Phenolic Ligands

Design and Synthesis of Schiff Base Ligands from Isopropylamino-Phenol Precursors

The foundation of the coordination chemistry discussed herein lies in the synthesis of Schiff base ligands, a class of compounds typically formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. nih.goviosrjournals.org The design of these ligands is highly tunable, allowing for the synthesis of molecules with specific steric and electronic properties. fzu.cz The synthesis generally involves a straightforward one-pot reaction.

The common procedure for preparing these Schiff base ligands is the condensation of an aminophenol derivative with a suitable aldehyde or ketone. iosrjournals.orgsapub.org For instance, a precursor like N-isopropylethane-1,2-diamine can be reacted with a substituted salicylaldehyde (B1680747) in a solvent such as methanol (B129727) or ethanol (B145695). nih.govnih.gov The reaction mixture is typically stirred and refluxed for a period of several hours. nih.govunn.edu.ng Upon cooling, the resulting Schiff base product often precipitates and can be isolated through filtration, followed by washing and drying. iosrjournals.orgsciencepublishinggroup.com The imine or azomethine group (-C=N-) formed during this condensation is crucial for the ligand's ability to coordinate with metal ions. nih.gov The presence of the phenolic hydroxyl group (-OH) and the imine nitrogen atom creates a bidentate or polydentate chelating environment, which is highly effective in binding to metal centers. researchgate.net

The versatility in the choice of both the amine and the aldehyde allows for the creation of a wide library of ligands. By using different substituted salicylaldehydes (e.g., 4-methoxysalicylaldehyde or 5-bromosalicylaldehyde), the electronic properties of the ligand can be modified, which in turn influences the properties of the resulting metal complexes. nih.govsemanticscholar.org

Complexation with Transition Metal Ions (e.g., Copper(II), Nickel(II), Iron(II), Zinc(II))

Schiff base ligands derived from isopropylamino-phenol precursors readily form stable coordination complexes with a variety of transition metal ions. fzu.czresearchgate.netrsc.org The nitrogen atom of the imine group and the oxygen atom of the phenolic group act as donor atoms, chelating to the metal center to form stable ring structures. sapub.orgresearchgate.net This chelation is a key feature of their coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes from these Schiff base ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. sciencepublishinggroup.com The general method involves dissolving the Schiff base ligand in a solvent like ethanol or methanol and adding a solution of the desired metal salt, such as nickel(II) acetate (B1210297), copper(II) bromide, zinc(II) iodide, or iron(II) chloride. nih.govresearchgate.netresearchgate.net The reaction mixture is often heated under reflux for a few hours, during which the complex precipitates out of the solution. The solid product is then isolated by filtration, washed, and dried. sciencepublishinggroup.com

These complexes are characterized by a range of analytical and spectroscopic techniques. Elemental analysis is used to confirm the stoichiometry of the complexes, typically revealing a 1:2 metal-to-ligand ratio. unn.edu.ngmdpi.com Other fundamental characterization methods include molar conductance measurements to determine their electrolytic nature and magnetic susceptibility to study their magnetic properties. unn.edu.ngresearchgate.net More detailed structural information is obtained from spectroscopic methods and X-ray crystallography. researchgate.netnih.govsemanticscholar.org

| Metal Ion | Precursor Ligand Example | Metal Salt | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Copper(II) | 2-Bromo-6-((2-(isopropylamino)ethylimino)methyl)phenol | CuBr₂, Cu(NCS)₂, Cu(NO₃)₂ | Mononuclear [Cu(LH)₂]X₂ | researchgate.net |

| Nickel(II) | 5-Bromo-2-(((2-(isopropylamino)ethyl)imino)methyl)phenol | Ni(OAc)₂·2H₂O | Trinuclear [Ni₃(L)₂(OAc)₄] | semanticscholar.orgnih.gov |

| Nickel(II) | 2-[2-(Isopropylamino)ethyliminomethyl]-5-methoxyphenolate | Ni(NO₃)₂ | Mononuclear [Ni(L)(NCS)] | nih.gov |

| Zinc(II) | 2-[(3-Diethylaminopropylimino)methyl]phenol | ZnBr₂ | Mononuclear [ZnBr₂(L)] | researchgate.net |

| Iron(II) | Ligand from O-phthalaldehyde and Glycyl glycine | FeCl₂ | Binuclear [Fe₂(L)(H₂O)₄] |

Spectroscopic Signatures of Metal-Ligand Coordination

Spectroscopic methods are indispensable for confirming the coordination of the Schiff base ligand to the metal ion.

Infrared (IR) Spectroscopy : One of the most direct pieces of evidence for coordination comes from IR spectroscopy. The spectrum of the free Schiff base ligand typically shows a strong absorption band corresponding to the stretching vibration of the azomethine group (ν(C=N)). Upon complexation, this band shifts to a different frequency, which is indicative of the coordination of the imine nitrogen atom to the metal center. unn.edu.ngresearchgate.netaristonpubs.com Additionally, the broad band associated with the phenolic -OH group in the free ligand's spectrum often disappears in the spectrum of the complex, confirming deprotonation and coordination of the phenolic oxygen. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the Schiff base ligands and their metal complexes provide valuable information about their electronic structure. The spectra of the complexes typically display intense bands in the UV region, which are assigned to intra-ligand π→π* and n→π* transitions. iosrjournals.orgnih.gov New bands that appear upon complexation, often in the visible region, are attributed to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net For complexes with d-electrons, such as those of Cu(II), Ni(II), and Fe(II), weaker absorption bands corresponding to d-d transitions can be observed. The positions of these bands are sensitive to the coordination geometry of the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, such as those of Zinc(II), ¹H and ¹³C NMR spectroscopy are powerful tools for characterization in solution. The NMR spectrum of a complex will show shifts in the signals of the ligand's protons and carbons compared to the free ligand. nih.govsemanticscholar.org For instance, the proton of the azomethine group often experiences a downfield shift upon coordination, providing clear evidence of the imine nitrogen's involvement in binding to the zinc ion.

| Complex Type | IR ν(C=N) Shift (cm⁻¹) | Key UV-Vis Absorptions (nm) | Spectroscopic Indication | Reference |

|---|---|---|---|---|

| Ni(II) Complexes | Shift from ~1630 to lower/higher frequency | Intra-ligand (~260-350), d-d transitions | Coordination of imine N; Octahedral/Square Planar Geometry | nih.govresearchgate.net |

| Cu(II) Complexes | Shift from free ligand value | Intra-ligand, LMCT, d-d transitions | Coordination of imine N and phenolic O | rsc.orgsemanticscholar.org |

| Zn(II) Complexes | Shift from free ligand value | Intra-ligand (~250-400) | Coordination confirmed; No d-d transitions | nih.govsemanticscholar.org |

| Fe(II) Complexes | Shift from free ligand value | d-d transitions (~14,000 cm⁻¹), Charge Transfer (~25,000 cm⁻¹) | Coordination of imine N; Octahedral Geometry |

Crystal Structure Analysis of Coordination Compounds

Single-crystal X-ray diffraction provides the most definitive structural characterization of these coordination compounds. This technique elucidates the precise three-dimensional arrangement of atoms, including the coordination geometry around the metal center, and provides exact bond lengths and angles. nih.govresearchgate.netresearchgate.net

Analysis of various complexes has revealed a range of structural motifs, including mononuclear, dinuclear, and trinuclear species. nih.govresearchgate.netnih.gov In mononuclear complexes, a single metal ion is coordinated by one or more Schiff base ligands. For example, a nickel(II) complex with a derivative of 2-(isopropylamino)phenol has been shown to be mononuclear with a distorted square-planar geometry. nih.gov Similarly, mononuclear copper(II) complexes have been characterized, displaying square planar coordination where the copper atom is bound to two imino nitrogen and two phenolate (B1203915) oxygen atoms from two separate ligands. researchgate.net

Trinuclear nickel(II) complexes have also been synthesized, where three nickel atoms are bridged by acetate ligands and the phenolate groups of the Schiff base ligands, with each nickel atom adopting an octahedral coordination geometry. semanticscholar.orgnih.gov Zinc(II) complexes are commonly found to be mononuclear with a four-coordinate tetrahedral geometry, where the zinc atom is bound to the phenolate oxygen and imine nitrogen of the Schiff base, along with two other ligands such as halides. researchgate.netnih.gov

| Complex | Metal Center Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|

| [Ni(C₁₃H₁₉N₂O₂)(NCS)] | Distorted Square Planar | Ni-O: 1.84, Ni-N(imine): 1.85, Ni-N(amine): 1.91 | O-Ni-N(imine): 93.3, N(imine)-Ni-N(amine): 86.4 | nih.gov |

| [Cu(LH)₂]Br₂ (LH = zwitterionic ligand) | Square Planar | Cu-O: ~1.92, Cu-N: ~1.99 | O-Cu-N: ~88-92 | researchgate.net |

| [ZnBr₂(L)] (L = 2-[(3-diethylaminopropylimino)methyl]phenol) | Tetrahedral | Zn-O: ~2.00, Zn-N: ~2.10, Zn-Br: ~2.35 | O-Zn-N: ~86.8 | researchgate.net |

| [Ni₃(L)₂(OAc)₄] (L = 5-bromo-2-(((2-(isopropylamino)ethyl)imino)methyl)phenolate) | Octahedral (for all Ni atoms) | Ni-O(phenolate): ~2.02, Ni-N(imine): ~2.05, Ni-N(amino): ~2.13 | Variable (Octahedral) | semanticscholar.orgnih.gov |

Insights into Coordination Geometries and Electronic Structures of Metal Complexes

The combination of spectroscopic data and crystal structure analysis provides deep insights into the coordination geometries and electronic structures of these metal complexes. The coordination number and the d-electron configuration of the central metal ion are the primary determinants of the resulting geometry. libretexts.orgcsbsju.edu

Copper(II) : With its d⁹ electronic configuration, Cu(II) ions commonly form four-coordinate complexes with a square planar geometry, as seen in complexes with ligands derived from 2-bromo-6-((2-(isopropylamino)ethylimino)methyl)phenol. researchgate.netnih.gov This geometry is often favored due to the Jahn-Teller effect.

Nickel(II) : The d⁸ Ni(II) ion is known for its stereochemical versatility, adopting square-planar, tetrahedral, or octahedral geometries depending on the ligand field strength and steric factors. fzu.cz With isopropylamino-phenolic ligands, both distorted square-planar and octahedral geometries have been observed. nih.govnih.gov The square-planar complexes are typically diamagnetic, while the octahedral complexes are paramagnetic.

Iron(II) : The d⁶ Fe(II) ion can exist in high-spin or low-spin states, typically forming octahedral complexes. The electronic structure and spin state are highly dependent on the nature of the coordinating ligands. Some iron(II) Schiff base complexes are known to exhibit spin-crossover (SCO) properties, where the spin state changes in response to external stimuli, although this is highly dependent on the specific ligand architecture. mdpi.com

Zinc(II) : The d¹⁰ configuration of the Zn(II) ion results in no ligand field stabilization energy. nih.gov Consequently, its coordination geometry is primarily determined by steric and electrostatic factors, leading most commonly to four-coordinate tetrahedral complexes. researchgate.netnih.govsemanticscholar.org However, five-coordinate square-pyramidal or trigonal bipyramidal geometries are also possible if the ligand framework allows for it. nih.gov

The electronic structures are further elucidated by magnetic susceptibility measurements, which distinguish between paramagnetic (unpaired electrons) and diamagnetic (no unpaired electrons) complexes, and by UV-Vis spectroscopy, which probes the electronic transitions within the complex. unn.edu.ngresearchgate.net These combined insights are crucial for understanding the reactivity and potential applications of these versatile coordination compounds.

Reactivity Profiles and Mechanistic Investigations of 2 Isopropylamino Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 2-(isopropylamino)phenol is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating groups: the hydroxyl (-OH) and the isopropylamino (-NHCH(CH₃)₂) moieties. Both substituents are classified as strong activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org

The mechanism of EAS involves a two-step process: the initial attack of the aromatic pi-system on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The electron-donating nature of the hydroxyl and amino groups stabilizes this cationic intermediate, thereby increasing the reaction rate compared to benzene (B151609). lkouniv.ac.in

In this compound, the hydroxyl group at C1 and the isopropylamino group at C2 work in concert to significantly increase the electron density of the aromatic ring. The primary sites for electrophilic attack are the positions ortho and para to the hydroxyl group, which are C6 and C4, respectively. The C2 position is already substituted, and the C6 position is ortho to both activating groups, making it a highly probable site for substitution. The C4 position, being para to the hydroxyl group, is also strongly activated. The C5 position (meta to the hydroxyl group) and the C3 position are significantly less favored for electrophilic attack. Due to the high reactivity conferred by these two groups, reactions such as halogenation can often proceed rapidly even without a Lewis acid catalyst and may lead to polysubstitution. libretexts.orgucalgary.ca

Oxidation Reactions of the Aminophenol Moiety

The this compound structure is highly susceptible to oxidation due to the presence of both the phenol (B47542) and the secondary amine functionalities. ua.es The electro-rich aromatic system readily undergoes oxidation to form quinone-type structures. libretexts.org The oxidation can be initiated by various chemical or electrochemical means, often involving radical intermediates.

The hydroxyl radical (•OH) is a potent oxidizing agent that reacts rapidly with aromatic compounds like phenols and aminophenols. nih.govnih.gov The reaction is typically initiated by the addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate.

The table below presents the reaction rate constants for the oxidation of related amine compounds by hydroxyl radicals, illustrating the high reactivity of these functional groups.

| Compound | Form | Rate Constant (k) with •OH (M⁻¹s⁻¹) |

| Ammonia | Neutral (NH₃) | (1.8 ± 0.4) x 10⁸ |

| Ammonia | Protonated (NH₄⁺) | (2.3 ± 0.5) x 10⁶ |

| Dimethylamine (DMA) | Neutral | (3.3 ± 0.2) x 10⁹ |

| Dimethylamine (DMA) | Protonated | (9.5 ± 1.2) x 10⁶ |

| Diethylamine (DEA) | Neutral | (4.9 ± 0.1) x 10⁹ |

| Diethylamine (DEA) | Protonated | (1.5 ± 0.4) x 10⁸ |

| Data sourced from reference nih.gov |

The reactivity of this compound towards oxidation is significantly influenced by the electronic effects of its substituents.

Hydroxyl Group (-OH): This group is a strong activator through resonance (+M effect) by donating a lone pair of electrons from the oxygen atom into the aromatic ring. It also exhibits a weak electron-withdrawing inductive effect (-I effect). The resonance effect is dominant, greatly increasing the electron density of the ring.

Isopropylamino Group (-NHCH(CH₃)₂): Similar to the hydroxyl group, the amino group is a powerful activating group due to the +M effect of the nitrogen lone pair. The isopropyl group is a weak electron-donating group through induction (+I effect), which slightly enhances the electron-donating capacity of the amino group compared to a simple amino group (-NH₂).

The combined +M effects of both the hydroxyl and isopropylamino groups make the aromatic ring exceptionally electron-rich. This heightened electron density lowers the oxidation potential of the molecule, making it more easily oxidized than monosubstituted phenols or anilines. researchgate.net The oxidation can lead to the formation of o-quinone imines or further coupled products. nih.gov

Derivatization and Functionalization Strategies

The high reactivity of the this compound scaffold allows for a variety of derivatization and functionalization reactions, enabling the synthesis of more complex molecules.

The iodination of highly activated aromatic compounds like phenols can be achieved under relatively mild conditions. libretexts.org Due to the high activation of the ring in this compound, direct iodination is feasible using reagents such as molecular iodine (I₂) in the presence of a mild base or an oxidizing agent, or with iodine monochloride (ICl). google.com Environmentally benign methods using potassium iodide (KI) with an oxidant like ammonium (B1175870) peroxodisulfate have also been developed for activated aromatics. organic-chemistry.org

The reaction is an electrophilic aromatic substitution, where the electrophilic iodine species attacks the electron-rich ring. iau.ir The hydroxyl and amino groups direct the substitution to the ortho and para positions (C4 and C6). Given the high degree of activation, controlling the reaction to achieve mono-iodination can be challenging, and di-iodination at both the C4 and C6 positions is a likely outcome, especially with an excess of the iodinating agent.

Typical Iodination Conditions for Activated Phenols:

| Reagent System | Conditions | Selectivity |

| I₂ / NaHCO₃ (aq) | Room Temperature | Ortho/Para |

| KI / (NH₄)₂S₂O₈ | Aqueous Methanol (B129727), RT | Predominantly Ortho organic-chemistry.org |

| Pyridinium Iodochloride | Methanol | Ortho/Para iau.ir |

| Laccase / KI / O₂ | Mild aqueous buffer | Ortho rsc.org |

Phenolic resins, also known as phenoplasts, are synthetic polymers formed through the step-growth polymerization of a phenol or substituted phenol with an aldehyde, most commonly formaldehyde (B43269). youtube.com This reaction can be catalyzed by either an acid (to form novolac resins) or a base (to form resol resins). orientjchem.org

The fundamental reaction involves the electrophilic attack of protonated formaldehyde on the activated ortho and para positions of the phenol ring. core.ac.uk This is followed by a condensation reaction that eliminates water and forms methylene (B1212753) (-CH₂-) bridges between the phenolic units. orientjchem.org

This compound possesses two available active sites for this polymerization: the C4 (para) and C6 (ortho) positions relative to the hydroxyl group. It can, therefore, act as a monomer in the formation of a phenolic resin. The presence of the bulky isopropylamino group at the C2 position may introduce steric hindrance that could influence the rate of polymerization and the final structure of the polymer network. The resulting resin would incorporate the isopropylamino functionality, potentially imparting unique properties such as altered solubility, thermal stability, or chemical resistance compared to standard phenol-formaldehyde resins. google.comresearchgate.net

Modifications on the Amino Functionality

The secondary amino group in this compound is a key site for structural modification, allowing for the synthesis of a variety of derivatives through reactions such as N-alkylation and N-acylation. These modifications can significantly alter the chemical properties of the parent molecule. The nitrogen atom's lone pair of electrons makes it nucleophilic, enabling reactions with various electrophiles.

N-Alkylation

The secondary amine of this compound can be converted to a tertiary amine through N-alkylation. This is typically achieved by reaction with alkyl halides, such as alkyl iodides, bromides, or chlorides. wikipedia.orgacsgcipr.org In these reactions, the nitrogen atom acts as a nucleophile, displacing the halide from the alkylating agent in a nucleophilic substitution reaction. wikipedia.org To drive the reaction to completion and to neutralize the hydrogen halide formed as a byproduct, a base is often employed. The choice of base and solvent can influence the reaction's efficiency. Common bases include potassium carbonate or cesium fluoride-celite. umich.eduresearchgate.net The reaction of a secondary amine with an alkyl halide can lead to the formation of a tertiary amine. Further reaction can produce a quaternary ammonium salt, a reaction known as the Menshutkin reaction. wikipedia.org

For instance, the reaction of this compound with an alkyl halide like methyl iodide in the presence of a suitable base would be expected to yield N-isopropyl-N-methyl-2-aminophenol. The general scheme involves the deprotonation of the amine to increase its nucleophilicity, followed by the attack on the electrophilic carbon of the alkyl halide.

N-Acylation

N-acylation is a fundamental reaction for modifying amines to form amides. orientjchem.orgderpharmachemica.com In the case of aminophenols, the amino group is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective N-acylation under appropriate conditions. quora.comacs.org This chemoselectivity is crucial for synthesizing N-acylated derivatives without protecting the hydroxyl group.

The acylation of this compound can be readily accomplished using common acylating agents such as acid chlorides or acid anhydrides. orientjchem.orgtandfonline.com The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. A mild base, such as pyridine (B92270) or triethylamine, is often added to catalyze the reaction and to scavenge the acidic byproduct (e.g., HCl) that is formed when using acid chlorides. derpharmachemica.com For example, reacting this compound with acetyl chloride would yield N-acetyl-N-isopropyl-2-aminophenol. Catalyst-free conditions, simply reacting the amine with acetic anhydride, have also been shown to be effective for N-acylation of various amines. orientjchem.org

The table below summarizes representative modifications on the amino functionality of this compound.

Table 1: Representative Modifications on the Amino Functionality of this compound

| Reaction Type | Reactant | Reagents/Conditions | Expected Product |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | K₂CO₃, Acetone, reflux | 2-(Isopropyl(methyl)amino)phenol |

| N-Alkylation | Benzyl Bromide | CsF-Celite, CH₃CN | 2-(Benzyl(isopropyl)amino)phenol |

| N-Acylation | Acetyl Chloride | Pyridine, CH₂Cl₂, room temp | N-(2-hydroxyphenyl)-N-isopropylacetamide |

| N-Acylation | Acetic Anhydride | Solvent-free, room temp | N-(2-hydroxyphenyl)-N-isopropylacetamide |

| N-Acylation | Benzoyl Chloride | Triethylamine, CH₂Cl₂, 0 °C to room temp | N-(2-hydroxyphenyl)-N-isopropylbenzamide |

Computational Chemistry and Theoretical Modeling of 2 Isopropylamino Phenol Systems

Quantum Chemical Studies for Electronic Structure and Reactivity Parameters

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of 2-(Isopropylamino)phenol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govgithub.io For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. nih.gov These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For instance, calculations on similar phenol (B47542) derivatives have been performed using the B3LYP functional with a 6-311++G(2df,2p) basis set to achieve high accuracy. ijaemr.com

Vibrational frequency calculations are subsequently performed on the optimized geometry to predict the infrared (IR) and Raman spectra of this compound. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the O-H and N-H bonds, or the bending of the isopropyl group. core.ac.uk The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum. nih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | ~3600 |

| N-H | Stretching | ~3400 |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C-H (aliphatic) | Stretching | ~2970-2870 |

| C=C (aromatic) | Stretching | ~1600-1450 |

| C-O | Stretching | ~1260-1200 |

| C-N | Stretching | ~1250-1020 |

Note: The data in this table are illustrative and based on typical values for similar phenolic and amino compounds. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of both an electron-donating hydroxyl group and an amino group on the aromatic ring would influence the energies of the frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for Phenol Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenol | -6.5 | -1.5 | 5.0 |

| 2-Aminophenol (B121084) | -6.2 | -1.3 | 4.9 |

| This compound (Estimated) | -6.1 | -1.2 | 4.9 |

Note: The data for Phenol and 2-Aminophenol are typical literature values. The values for this compound are estimated based on the electronic effects of the substituents and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netuni-muenchen.de It is used to identify the electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other chemical species. nih.gov In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas with a high electron density and are susceptible to electrophilic attack. researchgate.net Regions of positive electrostatic potential, shown in blue, represent electron-deficient areas that are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group due to the presence of lone pairs of electrons. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Molecules with a large chemical hardness are generally less reactive. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

These descriptors can be calculated from the HOMO and LUMO energies to provide a quantitative assessment of the reactivity of this compound. researchgate.net

Table 3: Calculated Global Chemical Descriptors (Illustrative)

| Descriptor | Formula | Estimated Value for this compound (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.45 |

| Chemical Softness (S) | 1 / (2η) | 0.204 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.65 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.72 |

Note: These values are calculated using the estimated HOMO and LUMO energies from Table 2 and are for illustrative purposes.

Ab Initio Methods for Charge Distribution Analysis

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods can be used to perform a detailed analysis of the electron distribution in this compound. Techniques such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to calculate the partial atomic charges on each atom in the molecule. This provides a quantitative picture of how the electrons are shared between the atoms and can reveal the effects of the electron-donating hydroxyl and isopropylamino groups on the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. plos.orgnih.gov For this compound, MD simulations can be used to explore its conformational landscape, identifying the different stable arrangements (conformers) of the molecule and the energy barriers between them. researchgate.net This is particularly relevant for understanding the flexibility of the isopropylamino side chain.

Furthermore, MD simulations can provide insights into the intermolecular interactions of this compound, such as hydrogen bonding between the hydroxyl and amino groups of neighboring molecules. nih.gov By simulating a system containing multiple molecules, it is possible to predict how they will arrange themselves in the liquid or solid state and to calculate properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance.

Catalytic Applications of Isopropylamino Phenol Derivatives and Complexes

Organocatalysis Utilizing Modified Phenolic Scaffolds

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a significant area of green chemistry. wikipedia.org Modified phenolic scaffolds derived from structures like 2-(isopropylamino)phenol have emerged as effective organocatalysts, particularly through mechanisms involving electrostatic interactions.

The catalytic activity of a simple phenol (B47542), known for its properties as a Brønsted acid and a hydrogen bond donor, can be significantly enhanced by tuning its electronic nature. rsc.org A modern strategy to boost catalytic activity involves incorporating a charged group into the catalyst's structure to influence the reaction rate through electrostatic effects. researchgate.net Researchers have developed "electrostatically tuned phenols" (ETPs) by introducing an α-alkylammonium group to a phenol scaffold. rsc.orgnih.gov This charged arm is designed to regulate the catalytic behavior of the phenolic -OH group. rsc.orgnih.gov This concept is inspired by biological systems, such as enzymes, where electrostatic environments play a crucial role in achieving high catalytic efficiency. rsc.org The introduction of this charged moiety can lead to a substantial increase in catalytic activity compared to the uncharged parent phenol. nih.gov NMR studies and control experiments have confirmed the critical role of this charged environment in the catalytic process. nih.govrsc.org

Electrostatically tuned phenols (ETPs) have proven to be highly efficient, metal-free catalysts for the transfer hydrogenation of N-heteroarenes under mild conditions. nih.gov Using a Hantzsch ester as the hydride source, these biomimetic catalysts can achieve good to excellent conversion rates for various N-arenes to produce tetrahydroquinoline derivatives at ambient temperatures. researchgate.netrsc.org Kinetic studies have revealed that an ETP catalyst can be up to 130 times faster than its uncharged equivalent. researchgate.netrsc.org The process is believed to involve the activation of the substrate through hydrogen bonding with the catalyst. rsc.org

The utility of ETPs has been extended to one-pot reductive alkylation reactions. nih.gov This tandem process involves the initial transfer hydrogenation of an N-arene, followed by its reaction with an aromatic aldehyde to yield N-alkylated arenes. nih.gov This demonstrates the versatility of modified phenolic scaffolds in facilitating multiple-step syntheses in a single reaction vessel. nih.gov

Table 1: Performance of Electrostatically Tuned Phenol (ETP) Catalysts in Transfer Hydrogenation

Data sourced from research on electrostatically tuned phenols. rsc.org

Metal-Complex Catalysis Involving Isopropylamino-Phenolic Ligands

The ability of the isopropylamino-phenol scaffold to chelate metal ions has led to its use in metal-complex catalysis. The resulting complexes can mediate a variety of important chemical transformations.

Zinc complexes featuring isopropylamino-phenolic type ligands have been developed as effective catalysts for hydroamination reactions. For instance, dimeric zinc methyl and ethyl complexes with 2-(isopropylamino)troponate ligands, which are structurally related to aminophenols, have been synthesized. figshare.com These complexes demonstrate good catalytic activity in the intramolecular hydroamination of non-activated terminal amino-olefins and amino-alkynes at elevated temperatures. figshare.com The discovery of dizincocene, a complex with a covalent zinc-zinc bond, has also opened avenues for its use as a catalyst in hydroamination reactions. rsc.org Furthermore, zinc(II) complexes derived from Schiff base ligands, such as 5-bromo-2-(((2-isopropylamino)ethyl)imino)methyl)phenol, have been synthesized and structurally characterized, highlighting the versatility of this ligand family in coordination chemistry. nih.gov

Nature utilizes metalloenzymes containing metals like copper and iron to perform challenging oxidation reactions. rsc.org Inspired by these biological systems, chemists have developed synthetic complexes that mimic the function of these enzymes. tesisenred.net Copper complexes, in particular, have been extensively studied as catalysts for phenol oxidation reactions, modeling the activity of enzymes like tyrosinase and catechol oxidase. nih.govnih.gov

These bio-inspired catalysts often employ nitrogen- and oxygen-donating ligands to create a coordination environment around the copper center that mimics the active site of the enzyme. nih.gov Ligands structurally similar to isopropylamino-phenol, such as those incorporating aminophenol or pyridyl/imidazolyl units, are used to synthesize these biomimetic copper complexes. nih.govresearchgate.net These complexes can catalyze the oxidation of phenolic substrates, such as 2-aminophenol (B121084) or 2,4-di-tert-butylphenol, using molecular oxygen or other oxidants. nih.govresearchgate.net The reactions can yield valuable products like catechols and quinones. nih.gov Mechanistic studies suggest that these reactions can proceed through mononuclear copper pathways, which contrasts with the dinuclear mechanism of the tyrosinase enzyme but is analogous to other biological oxidation processes. nih.gov

Table 2: Chemical Compounds Mentioned

Environmental Chemistry: Degradation Pathways of Phenolic Compounds

Biodegradation Mechanisms by Microbial Systems

Microbial degradation is a key process in the natural attenuation of phenolic compounds. academicjournals.orgplu.mx Numerous microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon and energy. ijrrjournal.comacademicjournals.org The aerobic biodegradation of phenol (B47542) typically begins with its conversion to catechol, a central intermediate. tandfonline.comfrontiersin.org From this point, the degradation proceeds via two main pathways: ortho-cleavage or meta-cleavage. ijrrjournal.comfrontiersin.org

The ortho-cleavage pathway, also known as the β-ketoadipate pathway, involves the cleavage of the aromatic ring between the two hydroxyl groups of catechol. frontiersin.orgnih.gov This intradiol fission is catalyzed by the enzyme catechol 1,2-dioxygenase, which incorporates both atoms of molecular oxygen into the substrate to form cis,cis-muconic acid. frontiersin.orgnih.gov

Subsequent enzymatic reactions convert cis,cis-muconic acid into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. researchgate.netresearchgate.net This pathway is a common strategy employed by many bacteria for the complete mineralization of aromatic compounds. nih.gov

Key Steps in the Ortho-Cleavage Pathway:

Catechol is cleaved by Catechol 1,2-dioxygenase .

The product is cis,cis-Muconic acid .

Muconate cycloisomerase converts it to Muconolactone .

Muconolactone isomerase further transforms it.

The resulting intermediates eventually enter the central metabolic pathways like the TCA cycle. nih.gov

In the meta-cleavage pathway, an extradiol dioxygenase, catechol 2,3-dioxygenase, cleaves the catechol ring adjacent to one of the hydroxyl groups. nih.govnih.gov This reaction yields 2-hydroxymuconic semialdehyde. researchgate.netnih.gov This pathway is considered a major mechanism for the bacterial degradation of aromatic compounds. nih.gov

The 2-hydroxymuconic semialdehyde is then further metabolized through either a hydrolytic or a dehydrogenative route, ultimately leading to the formation of central metabolites like pyruvate (B1213749) and acetaldehyde. nih.govnih.gov The meta-cleavage pathway is particularly important for the degradation of substituted catechols. nih.gov

| Feature | Ortho-Cleavage Pathway | Meta-Cleavage Pathway |

|---|---|---|

| Cleavage Position | Between the two hydroxyl groups (intradiol) frontiersin.org | Adjacent to a hydroxyl group (extradiol) nih.gov |

| Key Enzyme | Catechol 1,2-dioxygenase frontiersin.org | Catechol 2,3-dioxygenase nih.gov |

| Initial Product | cis,cis-Muconic acid frontiersin.org | 2-Hydroxymuconic semialdehyde nih.gov |

| End Products | Succinyl-CoA and Acetyl-CoA researchgate.net | Pyruvate and Acetaldehyde nih.gov |

The microbial catabolism of phenol relies on the coordinated action of several key enzymes.

Phenol Hydroxylase : This enzyme initiates the degradation process by catalyzing the hydroxylation of phenol to catechol. tandfonline.comebi.ac.uk It is a critical first step in aerobic phenol degradation. tandfonline.com Phenol hydroxylases can be single-component monooxygenases or more complex multi-component enzymes. ebi.ac.ukoup.com They utilize molecular oxygen and a reduced pyridine (B92270) nucleotide (like NADH) to introduce a second hydroxyl group onto the aromatic ring in the ortho position relative to the existing one. frontiersin.org

Catechol Dioxygenases : These enzymes are responsible for the crucial ring-cleavage step. nih.gov They are divided into two main families based on their mode of action:

Catechol 1,2-dioxygenases (Intradiol dioxygenases) : These enzymes contain a non-heme ferric iron (Fe³⁺) cofactor and catalyze the ortho-cleavage of catechol. nih.govfrontiersin.org

Catechol 2,3-dioxygenases (Extradiol dioxygenases) : These enzymes catalyze the meta-cleavage of catechol. researchgate.netebi.ac.uk They are also iron-dependent but cleave the bond adjacent to the hydroxyl groups. ebi.ac.uk

The type of catechol dioxygenase present in a microorganism often determines which cleavage pathway it will utilize for phenol degradation. researchgate.net

Electrochemical Degradation of Phenolic Compounds

Electrochemical oxidation (EO) represents a promising technology for the treatment of wastewater containing phenolic compounds due to its efficiency and environmental compatibility. ustb.edu.cn This method involves the degradation of pollutants through electrochemical reactions at an anode surface. mdpi.com

The anodic oxidation of phenolic compounds can occur through two primary mechanisms: direct and indirect oxidation. ustb.edu.cn

Direct Oxidation : In this process, the phenolic compound is adsorbed onto the anode surface and destroyed by direct electron transfer to the electrode. This process often leads to the formation of a polymeric film on the electrode surface, which can passivate the anode and reduce its effectiveness. kiche.or.kr

Indirect Oxidation : This mechanism involves the generation of strong oxidizing species in the solution, which then react with and degrade the phenolic compounds. ustb.edu.cn At higher potentials, hydroxyl radicals (•OH) can be formed from the electrolysis of water. ustb.edu.cn These radicals are highly effective for the degradation of aromatic organic compounds. ustb.edu.cn Other electro-generated oxidants like ozone and hydrogen peroxide can also contribute to the degradation process. ustb.edu.cn The reaction often proceeds through intermediates such as benzoquinone and aliphatic compounds like maleic and oxalic acid. cdnsciencepub.com

The choice of anode material is a critical factor that significantly influences the efficiency and mechanism of the electrochemical degradation of phenolic compounds. ustb.edu.cn Anodes are generally classified as "active" or "non-active."

Active Anodes : Materials like platinum (Pt), iridium dioxide (IrO₂), and ruthenium dioxide (RuO₂) are considered active anodes. They have a low oxygen evolution potential and tend to favor partial oxidation, which can lead to the formation of intermediate products and polymeric films. researchgate.net

Non-active Anodes : Materials such as tin dioxide (SnO₂), lead dioxide (PbO₂), and boron-doped diamond (BDD) are non-active anodes. acs.orgrsc.org They possess a high oxygen evolution potential, which facilitates the generation of hydroxyl radicals. ustb.edu.cn Consequently, non-active anodes generally exhibit higher degradation efficiency, less accumulation of intermediates, and can achieve complete mineralization of phenolic compounds. ustb.edu.cn

| Anode Material | Type | Characteristics | Degradation Performance |

|---|---|---|---|

| Platinum (Pt) | Active | Low oxygen evolution potential | Slower degradation, accumulation of intermediates like maleic and oxalic acid. |

| Ti/RuO₂ | Active | Favors partial oxidation | Slower mineralization, formation of polymeric compounds. |

| Lead Dioxide (PbO₂) | Non-active | High oxygen evolution potential rsc.org | Efficient hydroxylation and can achieve complete oxidation. rsc.org |

| Ti/SnO₂-Sb | Non-active | Promotes generation of hydroxyl radicals | Rapid mineralization of phenol with less accumulation of intermediates. |

| Boron-Doped Diamond (BDD) | Non-active | Very high oxygen evolution potential, high chemical stability acs.org | Considered one of the most effective anodes for complete mineralization of organic pollutants. acs.org |

Chemical Degradation via Oxidation and Ring Cleavage Reactions of 2-(Isopropylamino)phenol

The environmental fate of this compound, a substituted phenolic compound, is largely determined by chemical degradation processes, particularly oxidation and subsequent ring cleavage reactions. These reactions transform the aromatic structure into smaller, often less toxic, organic molecules. The presence of both a hydroxyl and an isopropylamino group on the benzene (B151609) ring influences the reactivity and the specific degradation pathways of this compound.

Hydroxyl Radical-Mediated Degradation

The initial step involves the formation of a phenoxyl radical through electron transfer. This is followed by further reactions that can lead to the formation of hydroxylated intermediates and eventually benzoquinone derivatives. Subsequent attack by hydroxyl radicals results in the opening of the aromatic ring, a process known as ring cleavage. This cleavage produces a variety of smaller organic acids.

Table 1: Potential Intermediates and Final Products of Hydroxyl Radical-Mediated Degradation of Phenolic Compounds

| Compound Class | Examples of Intermediates | Examples of Final Products |

| Phenolic Compounds | Hydroxylated Phenols, Benzoquinones | Maleic acid, Succinic acid, Malonic acid, Acetic acid, Oxalic acid |

This table is illustrative of the degradation of phenolic compounds in general, as direct data for this compound is not available. The degradation of this compound is expected to follow a similar pathway, potentially forming substituted benzoquinones and various aliphatic carboxylic acids.

The rate and efficiency of hydroxyl radical-mediated degradation are influenced by factors such as pH, temperature, and the presence of other organic and inorganic compounds in the water matrix.

Chlorination-Induced Ring Cleavage Products

Chlorination is a common water treatment process that can lead to the degradation of phenolic compounds. The reaction of chlorine with aminophenols, which are structurally similar to this compound, has been studied. The process typically involves electrophilic substitution of chlorine onto the aromatic ring.

In the case of aminophenols, chlorination can lead to the formation of chloroaminophenols. nih.gov The position of the amino and hydroxyl groups on the benzene ring directs the position of chlorine substitution. For this compound, it is anticipated that chlorination would lead to the formation of various chlorinated isomers.

Further reaction with chlorine can result in the cleavage of the aromatic ring, leading to the formation of various disinfection byproducts (DBPs). Studies on the chlorination of aminophenols have shown the formation of chloroform (B151607) and haloacetic acids (HAAs). nih.gov Dichloroacetic acid has been identified as a major HAA species in the chlorination of aminophenols. nih.gov

Table 2: Potential Chlorination-Induced Ring Cleavage Products of Aminophenolic Compounds

| Reactant | Potential Intermediate Products | Potential Ring Cleavage Products |

| Aminophenols | Chloroaminophenols | Chloroform, Dichloroacetic Acid, Other Haloacetic Acids |

This table is based on data from the chlorination of aminophenols. nih.gov The specific ring cleavage products of this compound may vary but are expected to include chlorinated organic compounds.

The extent of chlorination and the formation of ring cleavage products are dependent on the chlorine dose, reaction time, pH, and the concentration of the phenolic compound.

Advanced Oxidation Processes Involving Nanomaterials

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net The use of nanomaterials as catalysts in AOPs has shown great promise in enhancing the degradation efficiency of various organic pollutants, including phenolic compounds. mdpi.comresearchgate.net

Several types of nanomaterials have been investigated for their catalytic activity in AOPs, including:

Titanium dioxide (TiO₂): A widely used photocatalyst that generates hydroxyl radicals upon UV irradiation.

Zinc oxide (ZnO): Another effective photocatalyst for the degradation of organic pollutants.

Iron-based nanoparticles: Used in Fenton and photo-Fenton processes to catalyze the decomposition of hydrogen peroxide into hydroxyl radicals.

Carbon-based nanomaterials (e.g., carbon nanotubes, graphene): Can act as catalysts or supports for other catalytic nanoparticles.

The general mechanism of nanomaterial-catalyzed AOPs involves the generation of electron-hole pairs on the surface of the nanomaterial upon exposure to a suitable energy source (e.g., UV light). These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which subsequently attack and degrade the organic pollutant.

While specific studies on the degradation of this compound using nanomaterial-based AOPs are limited in the available literature, the effectiveness of these processes on other phenolic compounds suggests their potential applicability. The degradation of para-aminophenol, for instance, has been successfully demonstrated using electrochemical oxidation with doped lead dioxide electrodes, which is a form of AOP. frontiersin.org

Table 3: Common Nanomaterials Used in Advanced Oxidation Processes for Water Treatment

| Nanomaterial | AOP Type | Target Pollutants (General) |

| Titanium Dioxide (TiO₂) | Photocatalysis | Dyes, Phenols, Pesticides |

| Zinc Oxide (ZnO) | Photocatalysis | Dyes, Organic Acids |

| Iron Oxides (e.g., Fe₂O₃, Fe₃O₄) | Fenton/Photo-Fenton | Phenols, Chlorinated Solvents |

| Carbon Nanotubes (CNTs) | Catalytic Ozonation, Fenton | Phenols, Pharmaceuticals |

| Graphene | Photocatalysis, Fenton | Dyes, Heavy Metals |

The efficiency of nanomaterial-based AOPs is influenced by various parameters, including the type and size of the nanomaterial, catalyst loading, pH of the solution, temperature, and the intensity of the energy source.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(isopropylamino)phenol, and what are their mechanistic considerations?

- Answer : The compound can be synthesized via reductive amination of 2-hydroxybenzaldehyde with isopropylamine using hydrogen gas and a palladium catalyst (e.g., Pd/C in methanol) . Alternative routes include nucleophilic substitution reactions between 2-aminophenol derivatives and isopropyl halides under basic conditions. Mechanistically, the reaction involves the formation of an imine intermediate followed by reduction to the secondary amine. Purity can be optimized via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures). Characterization typically employs -NMR (aromatic protons at δ 6.7–7.2 ppm; isopropyl CH at δ 1.2–1.4 ppm) and FT-IR (O–H stretch at ~3200 cm, N–H bend at ~1600 cm) .

Q. How can researchers address discrepancies in reported spectral data for this compound?

- Answer : Contradictions in NMR or mass spectra often arise from solvent effects, tautomerism, or impurities. To resolve this:

- Compare data across multiple solvents (DMSO-d, CDCl) to identify solvent-dependent shifts .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (expected [M+H] at m/z 166.1232 for CHNO).

- Cross-validate with computational methods (e.g., DFT calculations for predicted -NMR shifts) .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Answer : Reverse-phase HPLC with UV detection (λ = 270–280 nm) using a C18 column and mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) provides robust quantification . For trace analysis, LC-MS/MS in positive ion mode (MRM transition m/z 166 → 121) enhances sensitivity. Calibration curves should be prepared in matrix-matched solvents to account for matrix effects .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in metal coordination chemistry?

- Answer : The phenolic –OH and secondary amine groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Ni, Cu). X-ray crystallography of analogous Schiff base complexes reveals octahedral geometries with bond lengths of Ni–O (~1.85 Å) and Ni–N (~1.92 Å) . Electron-donating substituents on the aromatic ring enhance ligand basicity, increasing metal-binding affinity. DFT studies can further elucidate charge distribution and frontier molecular orbitals .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

- Answer : Degradation pathways involve autoxidation of the phenolic –OH group. Stabilization methods include:

- Storage under inert atmosphere (N) at –20°C in amber vials.

- Addition of antioxidants (0.1% BHT) or chelating agents (EDTA) to sequester metal catalysts .

- Lyophilization to reduce hydrolytic activity. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .

Q. How can researchers resolve conflicting bioactivity data for this compound derivatives in antimicrobial assays?

- Answer : Discrepancies may stem from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), or solvent toxicity controls. Standardization steps:

- Use CLSI/M07-A9 guidelines for minimum inhibitory concentration (MIC) determination.

- Include solvent-only controls (e.g., DMSO ≤1% v/v) to rule out false positives .

- Validate results with orthogonal assays (e.g., time-kill kinetics) .

Methodological Guidelines

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and adjust stoichiometry to minimize byproducts (e.g., dialkylated amines) .

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection due to potential skin/eye irritation. Waste must be neutralized with 10% acetic acid before disposal .

- Data Reproducibility : Archive raw spectral data (NMR, HPLC) in repositories like Cambridge Crystallographic Data Centre (CCDC) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.